H-Pro-4M-betana hcl

Description

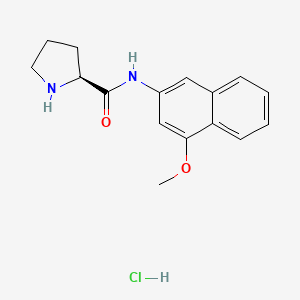

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2.ClH/c1-20-15-10-12(9-11-5-2-3-6-13(11)15)18-16(19)14-7-4-8-17-14;/h2-3,5-6,9-10,14,17H,4,7-8H2,1H3,(H,18,19);1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLGYZDYMFOBFD-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669550 | |

| Record name | N-(4-Methoxynaphthalen-2-yl)-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100930-07-2 | |

| Record name | N-(4-Methoxynaphthalen-2-yl)-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Proline 4-methoxy-β-naphthylamidehydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of L Proline 4 Methoxy β Naphthylamide Hydrochloride

Established Synthetic Pathways for L-Proline 4-methoxy-β-naphthylamide Hydrochloride

The synthesis of L-Proline 4-methoxy-β-naphthylamide hydrochloride fundamentally involves the formation of an amide bond between the carboxyl group of L-proline and the amino group of 4-methoxy-β-naphthylamine (also known as 4-methoxy-2-naphthylamine). Standard peptide coupling methodologies are typically employed for this transformation.

A common and established pathway involves the use of a protected L-proline derivative, such as N-Boc-L-proline or N-Cbz-L-proline, to prevent self-coupling and other side reactions. The synthesis can be outlined in the following key steps:

Protection of L-proline: The amino group of L-proline is protected with a suitable protecting group, for instance, a tert-butoxycarbonyl (Boc) group, by reacting L-proline with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

Activation of the Carboxyl Group: The carboxylic acid of the N-protected L-proline is activated to facilitate the subsequent amidation. This can be achieved using various coupling reagents. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and minimize racemization. nih.gov

Amide Bond Formation (Coupling): The activated N-protected L-proline is then reacted with 4-methoxy-β-naphthylamine in an appropriate aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), to form the protected intermediate, N-protected-L-Proline 4-methoxy-β-naphthylamide.

Deprotection and Salt Formation: The protecting group is removed from the proline nitrogen. For the Boc group, this is typically accomplished using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. Subsequent treatment with HCl gas or an ethereal solution of HCl yields the final product, L-Proline 4-methoxy-β-naphthylamide hydrochloride.

An alternative to carbodiimide-based methods is the mixed anhydride (B1165640) method . In this approach, the N-protected L-proline is reacted with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base (e.g., N-methylmorpholine) to form a mixed anhydride. This reactive intermediate then readily undergoes nucleophilic attack by 4-methoxy-β-naphthylamine to form the desired amide bond. nih.govresearchgate.net

Table 1: Common Reagents in the Synthesis of L-Proline 4-methoxy-β-naphthylamide Hydrochloride

| Step | Reagent Class | Specific Examples | Purpose |

| Protection | Protecting Group Precursors | Di-tert-butyl dicarbonate (Boc)₂O, Benzyl chloroformate (Cbz-Cl) | To prevent unwanted side reactions at the amino group of L-proline. |

| Activation/Coupling | Carbodiimides | N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | To activate the carboxylic acid for amide bond formation. |

| Coupling Additives | 1-Hydroxybenzotriazole (HOBt), N-Hydroxysuccinimide (NHS) | To enhance coupling efficiency and suppress racemization. | |

| Mixed Anhydride Reagents | Isobutyl chloroformate | To form a reactive mixed anhydride for amidation. | |

| Deprotection | Acids | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | To remove the protecting group from the proline nitrogen. |

| Salt Formation | Acid | Hydrochloric acid (HCl) | To form the hydrochloride salt of the final product. |

Optimization of Synthetic Protocols and Yield Enhancement Strategies in Research

The optimization of synthetic protocols for L-Proline 4-methoxy-β-naphthylamide hydrochloride is crucial for improving reaction efficiency, increasing product yield, and ensuring high purity. Research in this area focuses on several key parameters of the coupling reaction.

Choice of Coupling Reagent and Additives: The selection of the coupling reagent and any additives can significantly impact the reaction outcome. While carbodiimides are effective, the choice between different types and the addition of reagents like HOBt can be critical. For instance, the use of HOBt can suppress the formation of N-acylurea byproducts and reduce the risk of racemization at the proline's alpha-carbon. nih.gov However, it has been noted in some cases of proline-containing peptide synthesis that HOBt can paradoxically promote racemization under certain conditions, highlighting the need for careful optimization for each specific substrate pairing. nih.gov

Solvent and Temperature Control: The choice of solvent is important for ensuring the solubility of reactants and for influencing reaction rates. Aprotic solvents like DCM and DMF are commonly used. The reaction temperature is another critical factor to control. While higher temperatures can increase the reaction rate, they can also lead to a greater incidence of side reactions and racemization. Therefore, reactions are often carried out at reduced temperatures, such as 0 °C, especially during the activation step, and then allowed to warm to room temperature.

Stoichiometry and Order of Addition: The molar ratios of the reactants, including the N-protected proline, the naphthylamine, the coupling agent, and any additives, must be carefully optimized. A slight excess of the coupling agent and the amine component is sometimes used to drive the reaction to completion. The order of addition of the reagents can also be important. Typically, the carboxylic acid is activated first before the addition of the amine to minimize the decomposition of the activated species.

Purification Techniques: The final purity of the product is highly dependent on the purification methods employed. Following the reaction, the crude product is typically subjected to a series of work-up steps to remove unreacted starting materials, coupling reagents, and byproducts. This may involve aqueous washes to remove water-soluble impurities. The final product is often purified by recrystallization or column chromatography to achieve the desired level of purity.

Table 2: Key Parameters for Optimization of L-Proline 4-methoxy-β-naphthylamide Hydrochloride Synthesis

| Parameter | Factors to Consider | Desired Outcome |

| Coupling Reagent | Reactivity, cost, byproduct formation, racemization potential. | High coupling efficiency, minimal side products, and preservation of stereochemical integrity. |

| Solvent | Reactant solubility, boiling point, inertness to reaction conditions. | Homogeneous reaction mixture, controlled reaction rate. |

| Temperature | Reaction kinetics vs. side reaction rates and racemization. | Optimal balance between reaction speed and product purity. |

| Stoichiometry | Molar ratios of reactants and reagents. | High conversion of the limiting reagent, minimization of unreacted starting materials. |

| Purification | Choice of recrystallization solvent or chromatography conditions. | High purity of the final product, efficient removal of impurities. |

Chemo-enzymatic Approaches in L-Proline 4-methoxy-β-naphthylamide Hydrochloride Synthesis Research

While traditional chemical synthesis methods are well-established, chemo-enzymatic approaches are gaining attention as a greener and more specific alternative for the synthesis of peptide and amide bonds. These methods utilize enzymes as catalysts, which can offer high stereoselectivity and operate under mild reaction conditions.

For the synthesis of a compound like L-Proline 4-methoxy-β-naphthylamide hydrochloride, a potential chemo-enzymatic strategy would involve the use of a lipase or a protease as the catalyst for the amidation reaction. Lipases, in particular, have been shown to catalyze the formation of amide bonds in non-aqueous or low-water environments.

A hypothetical chemo-enzymatic pathway could involve:

Enzymatic Amidation: The reaction would couple L-proline (or an ester derivative of L-proline) with 4-methoxy-β-naphthylamine. The enzyme, such as a commercially available immobilized lipase, would catalyze the formation of the amide bond. The use of an L-proline ester (e.g., methyl or ethyl ester) as the acyl donor can be advantageous in shifting the reaction equilibrium towards synthesis.

Reaction Medium: The choice of solvent is critical in enzyme-catalyzed reactions. Organic solvents are often necessary to solubilize the substrates and to minimize the competing hydrolysis reaction. The selection of an appropriate organic solvent that maintains the enzyme's activity is a key area of research.

Enzyme Immobilization: Immobilizing the enzyme on a solid support can enhance its stability and facilitate its recovery and reuse, making the process more cost-effective and scalable.

While specific research on the chemo-enzymatic synthesis of L-Proline 4-methoxy-β-naphthylamide hydrochloride is not widely documented in publicly available literature, the principles of enzymatic peptide synthesis provide a strong foundation for the development of such methods. The high stereospecificity of enzymes would be particularly beneficial in ensuring the final product has the desired L-configuration at the proline center.

Derivatization Strategies for Analog Development and Exploration

The derivatization of L-Proline 4-methoxy-β-naphthylamide hydrochloride allows for the synthesis of a library of related compounds, or analogs, which can be screened for enhanced biological activity or other desirable properties. These modifications can be made to either the proline ring or the naphthylamide moiety.

Modifications of the Proline Ring: The proline ring offers several positions for modification. For example, substituents can be introduced at the 3- or 4-positions of the pyrrolidine (B122466) ring. This can be achieved by starting with a suitably functionalized proline derivative, such as 3-hydroxyproline or 4-hydroxyproline, and then carrying out the coupling reaction with 4-methoxy-β-naphthylamine. The hydroxyl group could then be further modified through etherification, esterification, or other reactions to introduce a variety of functional groups.

N-alkylation of the Proline Nitrogen: Although the parent compound is a secondary amine, derivatization of the proline nitrogen to form a tertiary amine is also a possibility. This would, however, likely require a different synthetic strategy, potentially involving the coupling of N-alkylated proline derivatives.

The development of such analogs is a key strategy in medicinal chemistry for exploring the structure-activity relationship (SAR) of a lead compound. By systematically modifying the structure of L-Proline 4-methoxy-β-naphthylamide hydrochloride and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its therapeutic effects and potentially design more potent and selective drug candidates.

Table 3: Potential Derivatization Strategies for Analog Development

| Moiety to be Modified | Position of Modification | Potential Modifications | Starting Material for Modification |

| Proline Ring | 3- or 4-position | Hydroxylation, Alkoxylation, Halogenation | Substituted L-proline derivatives (e.g., 4-hydroxy-L-proline) |

| Naphthylamide Moiety | Aromatic rings | Introduction of various substituents (e.g., alkyl, halogen, nitro) | Substituted 4-methoxy-β-naphthylamines |

| Methoxy (B1213986) group | Demethylation followed by introduction of other alkyl or aryl groups | L-Proline 4-hydroxy-β-naphthylamide | |

| Proline Nitrogen | N-alkylation | Introduction of alkyl or benzyl groups | N-alkylated L-proline derivatives |

Biological Activity and Pharmacological Profiling of L Proline 4 Methoxy β Naphthylamide Hydrochloride

In Vitro Assessment of Fibroblast Activation Protein (FAP)-Activated Antitumor Activity

The in vitro evaluation of FAP-activated prodrugs synthesized using moieties like H-Pro-4M-betana hcl is a cornerstone of their preclinical development. These studies are designed to confirm the principle of FAP-specific activation and to quantify the cytotoxic potential of the released therapeutic agent.

Cell Line-Based Cytotoxicity and Proliferation Assays

The cytotoxic efficacy of FAP-activated prodrugs is typically assessed using various cancer cell lines. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. In a representative study, a FAP-activated prodrug incorporating a thapsigargin (B1683126) analog as the cytotoxic warhead was evaluated against the MCF-7 human breast cancer cell line. The results demonstrated potent cytotoxicity, with a half-maximal inhibitory concentration (IC50) of 3.5 nM. oup.comnih.gov In contrast, control compounds that were not cleavable by FAP were significantly less potent, with IC50 values greater than 1 µM, highlighting the specific activation by FAP. nih.gov

These assays are crucial for establishing a therapeutic window and confirming that the prodrug is relatively inert until it encounters FAP. The significant difference in potency between the activatable prodrug and its non-activatable counterparts underscores the specificity of the FAP-targeting strategy.

Enzyme Activity Modulation Studies, including FAP Activation

The fundamental principle of this therapeutic strategy hinges on the enzymatic activity of FAP. FAP is a post-prolyl endopeptidase, meaning it cleaves peptide bonds on the C-terminal side of proline residues. nih.govnih.gov Prodrugs are designed with a peptide sequence that is a substrate for FAP, linking the cytotoxic agent to this peptide. This compound is utilized in the synthesis of these FAP-cleavable peptide motifs. google.com

In vitro enzyme activity assays are conducted to confirm that the prodrug is indeed a substrate for FAP. These studies typically involve incubating the prodrug with purified FAP enzyme and monitoring the release of the active drug over time, often using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry. Research has confirmed that prodrugs with the appropriate peptide sequence are efficiently hydrolyzed by FAP, while control molecules with altered sequences (e.g., scrambled sequences or D-isomers) are not. nih.gov This selective cleavage is the critical event that "unmasks" the cytotoxic payload in the tumor microenvironment.

Research on Apoptosis and Cell Cycle Modulation

Upon activation by FAP, the released cytotoxic agent induces cell death, primarily through apoptosis. Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells. The induction of apoptosis by FAP-activated prodrugs has been documented through various experimental techniques. One such method is the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, a hallmark of late-stage apoptosis. oup.comnih.gov

Studies on FAP-activated thapsigargin-based prodrugs have shown that treatment leads to a significant increase in TUNEL-positive cells within the tumor stroma in xenograft models, indicating the induction of apoptosis in FAP-expressing cells. oup.comnih.gov Furthermore, the released active drug can trigger a rapid increase in intracellular calcium levels, a known initiator of the apoptotic cascade. nih.govoup.com

Cell cycle analysis, often performed using flow cytometry with propidium (B1200493) iodide (PI) staining, can further elucidate the mechanism of action. This technique allows researchers to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). While specific cell cycle data for this compound-derived prodrugs are part of broader mechanistic studies, the cytotoxic agents they release are known to disrupt the cell cycle, leading to arrest and subsequent apoptosis.

In Vivo Efficacy Studies in Preclinical Models

Following promising in vitro results, the antitumor activity of FAP-activated prodrugs is evaluated in living organisms, typically in mouse models of cancer.

Tumor Xenograft Models and Growth Inhibition Research

Tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for in vivo testing of anticancer agents. The efficacy of FAP-activated prodrugs has been demonstrated in several such models, including those for breast (MCF-7, MDA-MB-231) and prostate (LNCaP) cancer. oup.comnih.govnih.gov

In these studies, mice bearing established tumors are treated with the FAP-activated prodrug, and tumor growth is monitored over time. Research has shown that systemic administration of these prodrugs leads to significant inhibition of tumor growth compared to control groups receiving a vehicle or a non-activatable version of the prodrug. oup.comnih.gov For instance, in a study with MCF-7 and LNCaP xenografts, the treated-to-control tumor volume ratios were as low as 0.36 and 0.24, respectively, indicating substantial tumor growth inhibition. oup.comnih.gov The antitumor effect has been shown to be comparable to that of standard chemotherapeutic agents like docetaxel, but with significantly less toxicity. nih.govnih.gov

Pharmacokinetic and Pharmacodynamic Correlations in Research Models

Pharmacokinetics (PK), the study of how an organism affects a drug, and pharmacodynamics (PD), the study of how a drug affects an organism, are critical for understanding the behavior of FAP-activated prodrugs in vivo.

PK studies have revealed that FAP-activated prodrugs have a relatively short half-life in the plasma (around 4.5 hours), with less than 1% of the prodrug being converted to its active form in circulation. nih.govnih.govresearchgate.net This is a desirable characteristic as it minimizes systemic exposure to the toxic payload. In contrast, within the tumor tissue, the prodrug has a significantly longer half-life (approximately 12 hours), and the active drug accumulates to micromolar concentrations. nih.govnih.govresearchgate.net This preferential accumulation and activation at the tumor site is the key to the targeted therapeutic effect.

Immunomodulatory Aspects of L-Proline 4-methoxy-β-naphthylamide Hydrochloride Research

The immunomodulatory aspects of L-Proline 4-methoxy-β-naphthylamide hydrochloride are primarily understood through its role as a substrate for certain proline-specific peptidases that are key players in the immune system. The most notable of these is Dipeptidyl Peptidase IV (DPP-IV), also known as the T-cell activation antigen CD26. amegroups.orgsigmaaldrich.com DPP-IV is a type II transmembrane glycoprotein (B1211001) expressed on the surface of various cells, including epithelial cells, endothelial cells, and, significantly, multiple types of immune cells such as lymphocytes. amegroups.orgsigmaaldrich.com

DPP-IV exhibits post-proline dipeptidyl aminopeptidase (B13392206) activity, meaning it cleaves dipeptides from the N-terminus of polypeptides, particularly where the penultimate residue is proline. amegroups.orgsigmaaldrich.com L-Proline 4-methoxy-β-naphthylamide hydrochloride serves as a synthetic substrate for this enzymatic activity. amegroups.org The cleavage of this substrate by DPP-IV releases the fluorophore 4-methoxy-β-naphthylamide (4MβNA), which allows for the quantitative measurement of the enzyme's activity through fluorometric or colorimetric assays. researchgate.netbachem.com

The significance of this lies in the role of DPP-IV/CD26 in T-cell biology. It is involved in T-cell activation, proliferation, and signal transduction. amegroups.org By serving as a tool to measure DPP-IV activity, L-Proline 4-methoxy-β-naphthylamide hydrochloride is utilized in research to understand the enzymatic function in various physiological and pathological states. For instance, altered serum levels of DPP-IV have been noted in conditions with immunological components, such as rheumatoid arthritis, systemic lupus erythematosus, and certain cancers. google.com

Research has also identified that other peptidases with immunomodulatory functions, such as Fibroblast Activation Protein (FAP), can also process proline-containing substrates. amegroups.org FAP, in particular, is a serine protease that is highly expressed in the stromal cells of many epithelial cancers and is implicated in tumor growth and immune suppression. The use of L-Proline 4-methoxy-β-naphthylamide hydrochloride and its derivatives in studying such enzymes helps elucidate their role in the tumor microenvironment and their potential as therapeutic targets. medchemexpress.commedchemexpress.com

Table 1: Role of DPP-IV/CD26 in the Immune System

| Feature | Description | Reference |

|---|---|---|

| Cellular Expression | Highly expressed on lymphocytes (T-cells, B-cells, NK cells), endothelial cells, and epithelial cells. | amegroups.orgsigmaaldrich.com |

| Enzymatic Function | Cleaves N-terminal dipeptides from various chemokines, neuropeptides, and hormones, thus modulating their biological activity. | amegroups.org |

| Role in T-Cell Biology | Acts as a co-stimulatory molecule in T-cell activation and is involved in immune memory. | amegroups.org |

| Clinical Relevance | Altered activity is associated with autoimmune diseases, inflammatory conditions, and various cancers. | sigmaaldrich.comgoogle.com |

Combinatorial Therapeutic Approaches in Research with L-Proline 4-methoxy-β-naphthylamide Hydrochloride

In research settings, L-Proline 4-methoxy-β-naphthylamide hydrochloride and its derivatives are explored in combinatorial therapeutic strategies, primarily focusing on anti-cancer and anti-bacterial applications.

One significant area of research is the development of FAP-activated anti-tumor compounds. medchemexpress.commedchemexpress.com Fibroblast Activation Protein (FAP) is a protease that is overexpressed in the stroma of many cancers but has limited expression in healthy adult tissues. This differential expression makes it an attractive target for selective drug delivery. In this approach, a cytotoxic agent is rendered inactive by linking it to a peptide sequence that is a substrate for FAP, often incorporating a proline derivative. L-Proline 4-methoxy-β-naphthylamide hydrochloride is used in the development and characterization of these FAP-cleavable sequences. medchemexpress.com The resulting "pro-drug" circulates in an inactive state until it reaches the tumor microenvironment, where FAP cleaves the peptide linker, releasing the active cytotoxic drug directly at the tumor site. This represents a combinatorial strategy by combining a targeting moiety (the FAP substrate) with a therapeutic agent.

Another researched combinatorial approach involves using derivatives of the compound to overcome multidrug resistance in bacteria. A study investigated the use of proline-arginine 4-methoxy-β-naphthylamide (PA4MβN), a related peptidomimetic compound, as an efflux pump inhibitor (EPI) in Pseudomonas aeruginosa. researchgate.net Efflux pumps are a major mechanism by which bacteria develop resistance to antibiotics. The study demonstrated that PA4MβN, in combination with the fluoroquinolone antibiotic levofloxacin, significantly increased the antibiotic's efficacy against both wild-type and resistant strains of P. aeruginosa. researchgate.net The compound was shown to potentiate the activity of levofloxacin, effectively reducing the minimum inhibitory concentration (MIC) required to inhibit bacterial growth and preventing the emergence of highly resistant mutants. researchgate.net

Table 2: Potentiation of Levofloxacin (LVX) Activity by Proline-arginine 4-methoxy-β-naphthylamide (PA4MβN) against P. aeruginosa

| Bacterial Strain | Treatment | Fold Decrease in Levofloxacin MIC | Reference |

|---|---|---|---|

| PAO1 (Wild Type) | LVX + PA4MβN | 8-fold | researchgate.net |

| nalB (Mex-pump overexpressing) | LVX + PA4MβN | 16-fold | researchgate.net |

| nfxB (Mex-pump overexpressing) | LVX + PA4MβN | 16-fold | researchgate.net |

This research highlights the potential of using such compounds in combination with existing antibiotics to combat resistant infections, a critical challenge in modern medicine. researchgate.net

Mechanistic Investigations into the Action of L Proline 4 Methoxy β Naphthylamide Hydrochloride

Elucidation of FAP-Activation Pathways

L-Proline 4-methoxy-β-naphthylamide hydrochloride is instrumental in research concerning Fibroblast Activation Protein (FAP), a serine protease with highly restricted expression in healthy adult tissues but significant upregulation in sites of tissue remodeling, such as in tumors, fibrosis, and wound healing. dovepress.comimrpress.com The compound itself does not activate FAP but serves as a key reagent in FAP-activated systems, particularly in the development of anti-tumor prodrugs. aacrjournals.org

A "FAP-activation pathway" in this context refers to a therapeutic strategy where a benign prodrug is selectively converted into a potent cytotoxic agent by the enzymatic activity of FAP within the tumor microenvironment. frontiersin.org The prodrug is designed with a cleavage site that is specifically recognized and processed by FAP. frontiersin.org L-Proline 4-methoxy-β-naphthylamide hydrochloride functions as a chromogenic or fluorogenic substrate in assays designed to measure the enzymatic activity of FAP. creative-biolabs.com By observing the rate at which FAP cleaves this substrate, researchers can quantify the enzyme's activity, which is crucial for validating FAP as a therapeutic target and for screening potential FAP-activated prodrugs. nih.govmdpi.com The cleavage of the substrate by FAP liberates 4-methoxy-β-naphthylamine, a molecule that can be detected colorimetrically or fluorometrically, providing a direct measure of FAP's proteolytic action. creative-biolabs.comnih.gov

Molecular Interactions and Target Identification Research

The primary molecular target of L-Proline 4-methoxy-β-naphthylamide hydrochloride is Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease that exhibits both dipeptidyl peptidase (DPP) and endopeptidase (gelatinase) activity, characteristically cleaving substrates after a proline residue. dovepress.comimrpress.com The interaction between FAP and L-Proline 4-methoxy-β-naphthylamide hydrochloride is a classic enzyme-substrate relationship. The FAP enzyme recognizes and binds to the proline residue of the compound, and its catalytic triad (B1167595) (composed of Serine-624, Aspartate-702, and Histidine-734 in humans) facilitates the hydrolysis of the amide bond linking the proline to the 4-methoxy-β-naphthylamine moiety. imrpress.commdpi.com

This specific interaction is exploited in research to identify and characterize FAP's function. Because of its specific cleavage by FAP, the compound is used to confirm FAP's enzymatic activity in various biological samples. imrpress.com While the compound is primarily a tool for studying FAP, its structural components—an L-proline head and a naphthylamide tail—are representative of the types of molecules FAP acts upon. FAP's ability to cleave such substrates is central to its role in remodeling the extracellular matrix (ECM) by degrading components like denatured collagen. nih.gov

Table 1: Selected Endogenous and Synthetic Substrates of Fibroblast Activation Protein (FAP) This table provides context for the types of molecules FAP interacts with, including synthetic substrates like L-Proline 4-methoxy-β-naphthylamide hydrochloride used in research.

| Substrate Type | Specific Examples | Significance |

|---|---|---|

| Endogenous Proteins | Denatured Collagen (Type I & III), Fibroblast Growth Factor 21 (FGF-21), α-2-Antiplasmin | Involved in extracellular matrix remodeling, metabolism, and coagulation. imrpress.commdpi.com |

| Bioactive Peptides | Neuropeptide Y, Peptide YY, Substance P | FAP can cleave these peptides in vitro, though its physiological role in their regulation is less clear compared to other proteases. mdpi.com |

| Synthetic Fluorogenic Substrates | Ala-Pro-AMC, Gly-Pro-4-methoxy-β-naphthylamide | Used in laboratory assays to quantify FAP's dipeptidyl peptidase activity through the release of a fluorescent group. nih.gov |

| Synthetic Chromogenic Substrates | L-Proline 4-methoxy-β-naphthylamide hydrochloride | Used to measure FAP activity via the release of a chromogenic naphthylamine group. creative-biolabs.com |

Cellular Signaling Cascade Perturbations

The interaction of L-Proline 4-methoxy-β-naphthylamide hydrochloride with FAP is primarily a diagnostic one; the compound itself is not known to directly perturb signaling cascades. However, the FAP activity that it measures is profoundly linked to the perturbation of cellular signaling. FAP expression on cancer-associated fibroblasts (CAFs) is a potent modulator of the tumor microenvironment through several signaling pathways. dovepress.comnih.gov

Research has shown that FAP activity is linked to downstream signaling pathways including PI3K/AKT, RAS/ERK, and STAT3. creative-biolabs.commdpi.com For instance, FAP can form complexes with other cell surface proteins like urokinase plasminogen activator receptor (uPAR), leading to the activation of a FAK–Src–JAK2 signaling pathway, which in turn activates STAT3. creative-biolabs.com Activated STAT3 in fibroblasts promotes an inflammatory phenotype, characterized by the secretion of chemokines like CCL2. creative-biolabs.com This FAP-STAT3-CCL2 signaling axis enhances tumor growth by recruiting immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs), to the tumor microenvironment. dovepress.comcreative-biolabs.com

Therefore, while L-Proline 4-methoxy-β-naphthylamide hydrochloride is a tool, its application in measuring FAP activity provides a quantifiable link to the initiation of these pro-tumorigenic and immunosuppressive signaling cascades. By quantifying FAP activity, researchers can infer the potential for downstream signaling perturbations that drive tumor progression, invasion, and immune evasion. nih.govnih.gov

Gene Expression and Proteomic Profiling in Response to L-Proline 4-methoxy-β-naphthylamide Hydrochloride

Currently, there is a lack of specific research in publicly available literature detailing global gene expression or proteomic profiling of cells in direct response to treatment with L-Proline 4-methoxy-β-naphthylamide hydrochloride. Research in this area has focused more broadly on the genetic and proteomic consequences of FAP expression itself, rather than the cellular response to this specific substrate.

Studies have extensively profiled FAP-positive cancer-associated fibroblasts (CAFs) and have identified distinct gene expression signatures. For example, FAP-expressing CAFs show an upregulation of genes associated with inflammation, such as CCL2, and extracellular matrix remodeling. creative-biolabs.comnih.gov Overexpression of FAP in cell lines has been shown to alter the expression of genes related to the cell cycle, proliferation, and stemness. Similarly, proteomic analyses have focused on identifying the array of proteins that FAP cleaves (its "degradome") and the changes in the secretome of FAP-expressing cells, which is enriched with proliferative and inflammatory factors.

While L-Proline 4-methoxy-β-naphthylamide hydrochloride is a critical tool for identifying FAP activity, which is associated with these genetic and proteomic changes, studies on how the compound itself—or its cleavage product, 4-methoxy-β-naphthylamine—directly alters cellular gene and protein landscapes are not prominent. Future research could potentially explore if the accumulation of cleavage products from this or similar substrates has any independent biological effects on cells.

Structure Activity Relationship Sar Studies of L Proline 4 Methoxy β Naphthylamide Hydrochloride Analogs

Design and Synthesis of Structurally Modified Derivatives for SAR Analysis

The design and synthesis of analogs of H-Pro-4M-betana hcl involve systematic modifications to its core structure, which consists of an L-proline residue, a 4-methoxy-β-naphthylamide group, and a hydrochloride salt. These modifications are intended to probe the importance of each structural component.

Key Synthetic Strategies:

Carbodiimide-Mediated Amidation: A common method for synthesizing these analogs is the coupling of L-proline (or its derivatives) with a substituted β-naphthylamine. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or ethylcarbodiimide hydrochloride (EDCl) are used, often in the presence of an additive such as hydroxybenzotriazole (B1436442) (HOBt) to prevent racemization. The reaction typically occurs in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane.

Modification of the Proline Ring: Analogs can be created by substituting the proline ring at various positions. For example, introducing substituents on the pyrrolidine (B122466) ring can alter the compound's conformation and interaction with biological targets. researchgate.net

Variation of the Naphthylamide Moiety: The 4-methoxy group on the β-naphthylamide is a key feature. Synthesizing analogs with this group removed (L-Proline β-naphthylamide hydrochloride) or replaced by other electron-donating or electron-withdrawing groups helps to elucidate its role in activity. sigmaaldrich.com The position of the methoxy (B1213986) group can also be varied.

Alteration of the Amino Acid: Replacing L-proline with other amino acids, such as L-leucine to form L-leucine 4-methoxy-β-naphthylamide, allows for the investigation of the role of the pyrrolidine ring in target binding and enzymatic cleavage. caymanchem.com

Purification of Derivatives: Following synthesis, the derivatives are typically purified to a high degree (≥99%) to ensure that observed activities are not due to impurities. chemimpex.comscbt.com Common purification techniques include:

Recrystallization from solvents like ethanol (B145695).

Column chromatography on silica (B1680970) gel.

The purity is often confirmed by Thin-Layer Chromatography (TLC). chemimpex.com

Correlation Between Specific Structural Features and Biological Efficacy

SAR studies have revealed important correlations between the structural features of this compound analogs and their biological efficacy, particularly as enzyme substrates.

The Role of the 4-Methoxy Group: The presence of the 4-methoxy group on the naphthylamide ring is a significant structural modification compared to its non-methoxylated counterpart, L-Proline β-naphthylamide. This group enhances the compound's utility as a chromogenic substrate, likely by influencing the electronic properties of the naphthylamine leaving group, which can lead to improved reaction kinetics and detection sensitivity in enzymatic assays. For instance, in studies with dipeptidyl peptidase IV, the 4-methoxy-β-naphthylamide of glycylproline (B3032158) showed a tenfold lower Km value than the unsubstituted naphthylamide, indicating a higher affinity for the enzyme. d-nb.info

The Importance of the L-Proline Residue: The rigid, five-membered pyrrolidine ring of proline is critical for the specificity of these compounds as substrates for certain peptidases, such as prolyl aminopeptidases. The (S)-stereochemistry of the proline is also essential for activity.

Impact of the Naphthylamide Moiety: The β-naphthylamide portion of the molecule serves as a chromogenic or fluorogenic leaving group upon enzymatic cleavage. Modifications to this group can alter the detection properties of the substrate.

The following table summarizes the properties of this compound and a key analog:

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference | Implication for Biological Efficacy |

| L-Proline 4-methoxy-β-naphthylamide hydrochloride | 100930-07-2 | C₁₆H₁₉ClN₂O₂ | Presence of a 4-methoxy group | Enhanced substrate sensitivity and reaction kinetics. |

| L-Proline β-naphthylamide hydrochloride | 97216-16-5 | C₁₅H₁₇ClN₂O | Absence of the 4-methoxy group | Serves as a baseline for evaluating the effect of the methoxy group. sigmaaldrich.com |

Computational Approaches in SAR Analysis, including Molecular Docking and QSAR

Computational methods are increasingly being used to complement experimental SAR studies of proline analogs.

Molecular Docking: This technique can predict the binding orientation of this compound and its analogs within the active site of a target enzyme. For example, docking studies with proline dehydrogenase have been used to understand how proline analog inhibitors bind and to rationalize their inhibitory activity. nih.gov Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and specificity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For proline analogs, QSAR could be used to predict the enzymatic hydrolysis rate or binding affinity based on descriptors such as steric, electronic, and hydrophobic properties. science.gov While specific QSAR studies on this compound are not widely published, the principles of QSAR are broadly applicable to this class of compounds to guide the design of new derivatives with desired properties. science.gov

These computational approaches can accelerate the drug discovery and design process by prioritizing the synthesis of compounds with the highest predicted activity. nih.gov

Stereochemical Influences on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of this compound and its analogs.

The (S)-Configuration of Proline: The natural L-proline has an (S)-configuration at its α-carbon. This specific stereochemistry is often a strict requirement for recognition and processing by enzymes that have evolved to be highly stereospecific. The IUPAC name for this compound, (2S)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide hydrochloride, explicitly denotes this stereochemistry.

Conformational Restriction of the Proline Ring: The cyclic nature of the proline ring restricts its conformational freedom compared to acyclic amino acids. This pre-organization of the molecule can be favorable for binding to a target protein, as less conformational entropy is lost upon binding. The development of bicyclic proline analogs further explores the impact of conformational rigidity on biological activity. csic.es

Impact of Stereochemistry on Analog Activity: The synthesis of analogs must carefully control the stereochemistry to produce enantiomerically pure compounds. researchgate.net The use of chiral starting materials, such as L-proline, is a common strategy. The biological activity of the (R)-enantiomer (D-proline) is often significantly lower or non-existent compared to the (S)-enantiomer, highlighting the importance of the precise three-dimensional arrangement of atoms for interaction with biological macromolecules.

Analytical and Characterization Methodologies for L Proline 4 Methoxy β Naphthylamide Hydrochloride in Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a fundamental technique for the separation, identification, and quantification of H-Pro-4M-betana hcl. chemimpex.com Its application is essential for ensuring the purity of the compound, which is critical for the validity of research findings.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For proline derivatives, reversed-phase HPLC is a common approach. lookchem.com A C18 column is often employed as the stationary phase, offering good retention and separation of moderately polar compounds. google.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. google.comscribd.com Gradient elution, where the composition of the mobile phase is changed over time, can be used to effectively separate the target compound from any impurities. scribd.com

Validation of the HPLC method is critical to ensure its reliability. According to International Council for Harmonisation (ICH) guidelines, this process includes assessing parameters such as: researchgate.net

Linearity: Establishing a proportional relationship between the detector response and the concentration of the analyte over a specific range. researchgate.net

Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies. researchgate.net

Precision: Measuring the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

A study on the chiral separation of proline derivatives utilized a normal-phase HPLC method with a CHIRALPAK-IA column and a mobile phase of ethanol (B145695) with 0.1% trifluoroacetic acid. researchgate.net Detection was achieved at 464 nm after derivatization with NBD-Cl to introduce a chromophore. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Proline Derivative Analysis

| Parameter | Condition | Reference |

| Column | CHIRALPAK-IA (250 x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | 0.1% Trifluoroacetic acid in Ethanol | researchgate.net |

| Flow Rate | 0.6 mL/min | researchgate.net |

| Detection | UV at 464 nm (after derivatization) | researchgate.net |

| Injection Volume | 10 µL | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility. This process involves chemically modifying the analyte to make it suitable for GC analysis.

Common derivatization methods for amino acids and their derivatives include esterification followed by acylation. nih.govmdpi.com For instance, a two-step derivatization can be employed where the carboxylic acid group is first methylated, and then the amine group is acylated with an agent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov

The resulting volatile derivative can then be separated by GC and detected by MS. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the ionized analyte, allowing for confident identification. Quantitative analysis can be performed using selected ion monitoring (SIM), which enhances sensitivity and specificity. ubbcluj.ro

Table 2: Example of GC-MS Derivatization and Analysis Parameters for Proline

| Step | Reagents and Conditions | Purpose | Reference |

| Esterification | Methanolic 2 M HCl, 80°C for 60 min | Methylates the carboxylic acid group | nih.gov |

| Acylation | Pentafluoropropionic anhydride (PFPA) in ethyl acetate, 65°C for 30 min | Acylates the amine group | mdpi.com |

| Analysis | GC-MS in Electron-Capture Negative-Ion Chemical Ionization (ECNICI) mode | Separation and sensitive detection | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly well-suited for the analysis of this compound as it generally does not require derivatization. sigmaaldrich.comdcu.ie

In an LC-MS system, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. Common ionization techniques for such compounds include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). The resulting ions are then separated by their mass-to-charge ratio and detected.

LC-MS is invaluable in research for:

Impurity Profiling: Identifying and quantifying impurities in the this compound substance.

Metabolite Identification: Studying the metabolic fate of the compound in biological systems.

Reaction Monitoring: Tracking the progress of chemical reactions involving this compound. dcu.ie

A study focusing on a newly discovered peptidase utilized LC-UV-MS to characterize its active site, demonstrating the power of this technique in complex biochemical investigations. dcu.ie

Spectroscopic Methods in Structural Elucidation for Research (e.g., Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible Spectroscopy)

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for determining the precise arrangement of atoms within a molecule. For this compound, ¹H NMR would reveal the chemical shifts and coupling patterns of the protons in the proline ring, the methoxy (B1213986) group, and the naphthyl moiety. researchgate.net ¹³C NMR would provide information on the carbon skeleton.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H and C=O groups of the amide linkage, the C-O bond of the methoxy group, and the aromatic C-H and C=C bonds of the naphthyl ring. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The naphthyl group in this compound is a strong chromophore, resulting in characteristic absorption maxima in the UV region. caymanchem.com The cleavage of the amide bond can lead to the release of 4-methoxy-β-naphthylamine, which is fluorescent and can be detected at an emission wavelength of 410-440 nm with an excitation wavelength of 335-350 nm. bachem.com

Table 3: Expected Spectroscopic Features of this compound

| Technique | Expected Feature | Corresponding Structural Moiety |

| ¹H NMR | Signals for aliphatic protons, methoxy protons, and aromatic protons. | Proline ring, -OCH₃ group, Naphthyl ring |

| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, and aliphatic carbons. | Amide C=O, Naphthyl ring, Proline ring |

| IR | Absorption bands for N-H stretching, C=O stretching, C-O stretching, and aromatic C=C stretching. | Amide, Methoxy group, Naphthyl ring |

| UV-Vis | Absorption maxima characteristic of the naphthyl chromophore. | 4-methoxy-β-naphthylamide |

Advanced Imaging Techniques for In Vitro and In Vivo Distribution Studies

While direct imaging studies specifically on this compound are not widely documented, the principles of advanced imaging techniques can be applied to study its distribution. The fluorescent nature of its cleavage product, 4-methoxy-β-naphthylamine, makes it a candidate for fluorescence-based imaging. bachem.com

For in vitro studies, confocal fluorescence microscopy could be used to visualize the cellular uptake and localization of the compound or its metabolites in cultured cells. This would involve incubating cells with this compound and then imaging the resulting fluorescence.

For in vivo studies, probes can be designed that incorporate a targeting moiety and an imaging agent. For instance, a peptide containing this compound could be conjugated to a near-infrared (NIR) fluorophore for deep-tissue imaging in animal models. Another approach involves labeling the compound with a radionuclide for positron emission tomography (PET) imaging, which allows for quantitative, whole-body distribution studies. The development of dual-modality probes (e.g., optical/PET) can provide complementary information. mdpi.com

These advanced imaging techniques hold the potential to provide critical insights into the pharmacokinetics and biodistribution of this compound and its derivatives in biological systems.

Preclinical Development and Translational Research Considerations for L Proline 4 Methoxy β Naphthylamide Hydrochloride

Toxicology and Safety Profiling in Research Models

A fundamental step in the preclinical assessment of any compound is the establishment of its toxicology and safety profile. For L-Proline 4-methoxy-β-naphthylamide hydrochloride, detailed and specific toxicology data from comprehensive studies in research models are not extensively available in publicly accessible literature. This absence of data presents a primary obstacle to its translational potential.

The safety assessment for a research compound of this nature would typically involve a multi-faceted approach to identify potential liabilities. As a peptide-like molecule, or peptidomimetic, it belongs to a class of compounds that can face challenges such as off-target toxicity and potential immunogenicity. researchgate.netnih.govmdpi.com The evaluation process involves a series of in vitro and in vivo assays designed to characterize its potential adverse effects before any consideration for clinical research. The lack of published results for these specific assays for H-Pro-4M-betana hcl underscores its status as a compound primarily for early-stage laboratory research.

Table 1: Essential Parameters for Preclinical Toxicology Profiling (Note: The following table outlines standard toxicological assessments required for preclinical compounds; specific data for L-Proline 4-methoxy-β-naphthylamide hydrochloride is not publicly available.)

| Parameter | Description | Research Model Examples | Purpose |

| Cytotoxicity | Measures the toxicity of the compound to living cells. | Cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) | To determine the concentration at which the compound causes cell death and identify potential organ-specific toxicity. |

| Genotoxicity | Assesses the potential of the compound to damage genetic material (DNA). | Ames test (Salmonella typhimurium), in vitro micronucleus assay | To identify mutagenic or clastogenic properties, which can be indicators of carcinogenic potential. |

| Acute Toxicity | Evaluates the adverse effects occurring within a short time after administration of a single dose. | Rodent models (e.g., mice, rats) | To determine the median lethal dose (LD50) and identify signs of immediate toxicity. |

| Repeat-Dose Toxicity | Examines the effects of long-term or repeated exposure to the compound. | Rodent and non-rodent species | To identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL). |

| Safety Pharmacology | Investigates potential effects on vital physiological functions. | In vivo models assessing cardiovascular, respiratory, and central nervous system functions | To uncover any undesirable effects on major organ systems that could pose a safety risk. |

Formulation Strategies for Enhanced Research Applications

The formulation of a research compound is critical for ensuring its stability, solubility, and bioavailability in experimental settings. L-Proline 4-methoxy-β-naphthylamide hydrochloride possesses intrinsic characteristics that are advantageous for formulation. As a hydrochloride salt, it generally exhibits improved aqueous solubility compared to its free base form. Furthermore, the presence of a methoxy-substituted naphthyl group is a structural feature that enhances both its solubility and stability. chemimpex.com

For advanced research applications, particularly in vivo studies, these inherent properties may need to be augmented by sophisticated formulation strategies designed to overcome the common barriers faced by peptide-like molecules. mdpi.com Key objectives of these strategies are to improve absorption, protect the compound from enzymatic degradation, and ensure it reaches its intended biological target in a sufficient concentration. researchgate.net

Advanced formulation approaches applicable to peptidomimetics include:

Lipid-Based Delivery Systems : Formulations such as self-emulsifying drug delivery systems (SEDDS) and lipid nanoparticles can encapsulate lipophilic or poorly soluble compounds, protecting them from degradation in the gastrointestinal tract and enhancing their absorption. mdpi.com

Permeation Enhancers : These agents can be co-formulated to transiently increase the permeability of epithelial barriers, such as the intestinal lining, allowing for greater absorption of the compound. mdpi.comdrug-dev.com

Structural Modification : Techniques like PEGylation (attaching polyethylene (B3416737) glycol chains) can increase the molecular weight and hydrodynamic radius of a peptide, which helps to prolong its circulation time and reduce renal clearance. conceptlifesciences.com Cyclization, or creating a ring structure, can enhance a peptide's resistance to breakdown by proteolytic enzymes. mdpi.comconceptlifesciences.com

Nanoparticle Formulations : Encapsulating the compound within polymeric nanoparticles can improve stability, control its release kinetics, and potentially target it to specific tissues. mdpi.com

Table 2: Formulation Strategies for Peptidomimetic Research Compounds

| Strategy | Mechanism of Action | Primary Goal |

| Salt Formation (e.g., Hydrochloride) | Increases the polarity and ionic character of the molecule. | Enhance aqueous solubility and dissolution rate. mdpi.com |

| Lipid-Based Carriers (e.g., SEDDS) | The compound is dissolved in a mix of oils and surfactants, forming a microemulsion in aqueous environments. | Improve solubility of lipophilic compounds and protect from enzymatic degradation. mdpi.com |

| Polymeric Nanoparticles | Encapsulates the compound within a polymer matrix. | Protect from degradation, control release, and potentially enable targeted delivery. mdpi.com |

| Permeation Enhancers | Reversibly open tight junctions between epithelial cells. | Increase absorption across biological membranes like the intestinal epithelium. drug-dev.com |

| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains. | Increase half-life by reducing renal clearance and enzymatic degradation. conceptlifesciences.com |

| Cyclization | Modifying a linear peptide into a cyclic structure. | Increase stability against proteolytic enzymes and improve receptor binding affinity. mdpi.comconceptlifesciences.com |

Biomarker Identification for Therapeutic Response and Monitoring in Research

The utility of L-Proline 4-methoxy-β-naphthylamide hydrochloride in research is closely tied to the biomarker, Fibroblast Activation Protein (FAP). medchemexpress.comimrpress.com FAP is a type II transmembrane serine protease that is highly expressed on the surface of cancer-associated fibroblasts (CAFs), which are a major component of the tumor stroma in many types of cancer. researchgate.netmdpi.comnih.gov Conversely, its expression is very low or absent in most healthy adult tissues, making it an attractive and specific biomarker for cancer research and diagnostics. imrpress.comresearchgate.net

L-Proline 4-methoxy-β-naphthylamide hydrochloride serves as a chromogenic or fluorometric substrate for the enzymatic activity of FAP. researchgate.net FAP exhibits post-prolyl peptidase activity, meaning it cleaves proteins and peptides after a proline residue. nih.govimrpress.com When FAP cleaves the bond in this compound, it liberates the 4-methoxy-β-naphthylamine moiety, which can be detected and quantified by colorimetric or fluorometric methods. researchgate.net

This specific interaction enables two primary research applications:

Monitoring FAP Activity : The compound can be used in in vitro assays to measure the level of FAP activity in tissue samples. This can help researchers study the tumor microenvironment and investigate the role of FAP in tumor progression and metastasis. imrpress.com

FAP-Activated Prodrug Development : The compound serves as a model or building block for FAP-activated prodrugs. medchemexpress.com In this strategy, a potent cytotoxic agent is attached to a FAP-specific peptide sequence. The resulting prodrug remains inactive and non-toxic as it circulates in the body. However, upon reaching the tumor microenvironment, the high concentration of FAP cleaves the peptide linker, releasing the active cytotoxin directly at the tumor site. imrpress.comaacrjournals.org This targeted activation aims to maximize anti-tumor efficacy while minimizing systemic toxicity. aacrjournals.orgresearchgate.net

Table 3: Profile of Fibroblast Activation Protein (FAP) as a Research Biomarker

| Feature | Description | Relevance in Research |

| Biomarker Name | Fibroblast Activation Protein (FAP) | A serine protease and member of the dipeptidyl peptidase 4 (DPP4) family. mdpi.comfrontiersin.org |

| Expression Pattern | Highly expressed in cancer-associated fibroblasts (CAFs) in the stroma of over 90% of epithelial cancers. nih.gov Low to no expression in healthy, non-pathological adult tissues. researchgate.netmdpi.com | Provides high tumor-to-background contrast, making it an ideal target for selective therapies and diagnostics. |

| Enzymatic Activity | Possesses both dipeptidyl peptidase and endopeptidase activity, specifically cleaving after proline residues. nih.govimrpress.com | This unique enzymatic function can be exploited to activate prodrugs specifically within the tumor microenvironment. |

| Role in Pathology | Involved in tissue remodeling, fibrosis, and tumor growth and invasion. researchgate.netnih.gov | Targeting FAP may not only deliver a payload but also disrupt the tumor-promoting functions of the stroma. |

| Monitoring | Soluble FAP can be detected in blood plasma. imrpress.com | Serum levels of FAP are being investigated as a potential prognostic biomarker for cancer. aacrjournals.org |

Challenges in Translating Preclinical Findings to Clinical Research Potential

The transition of a research compound like L-Proline 4-methoxy-β-naphthylamide hydrochloride from a preclinical tool to a potential clinical candidate is fraught with significant challenges. These hurdles are common for peptide and peptidomimetic molecules and represent major barriers to their successful clinical translation. researchgate.netmdpi.comfrontiersin.org

Key translational challenges include:

Pharmacokinetic Profile : Peptidomimetics often exhibit poor pharmacokinetic properties. They are susceptible to rapid degradation by proteolytic enzymes in the body, leading to a very short half-life. nih.govconceptlifesciences.comnih.gov Furthermore, oral bioavailability is typically extremely low (<1-2%) due to this enzymatic breakdown and poor permeability across the gastrointestinal tract. mdpi.comnih.govmdpi.com This necessitates parenteral administration (e.g., injection), which is less convenient for patients. nih.gov

Stability Issues : Beyond enzymatic degradation, the compound can suffer from chemical instabilities such as oxidation and deamidation, which can affect its structure and function. conceptlifesciences.com Ensuring stability during manufacturing, storage, and administration is a critical formulation challenge.

Toxicity and Immunogenicity : Despite targeted designs, off-target effects can lead to toxicity. researchgate.netnih.gov The need for higher doses to compensate for poor bioavailability can exacerbate these toxic effects. nih.gov There is also a risk that the peptide-like structure could be recognized by the immune system, leading to an unwanted immune response that could neutralize the compound or cause systemic reactions. mdpi.comconceptlifesciences.comnews-medical.net

Manufacturing and Cost : The chemical synthesis of complex peptidomimetics can be challenging and expensive. nih.govconceptlifesciences.com Scaling up production from laboratory quantities to the amounts required for extensive clinical trials while maintaining purity and consistency is a significant manufacturing hurdle.

Lack of Comprehensive Data : For a specialized research compound, the foremost challenge is often the profound lack of comprehensive public data on safety, efficacy, and pharmacokinetics in relevant animal models. Without this foundational data, any consideration for clinical translation remains purely speculative.

Table 4: Summary of Translational Challenges for Peptidomimetic Compounds

| Challenge Category | Specific Hurdle | Potential Mitigation Strategy in Research |

| Physicochemical | Poor stability (enzymatic & chemical) | Chemical modifications (e.g., cyclization, D-amino acid substitution), protective formulations (e.g., nanoparticles). mdpi.comconceptlifesciences.com |

| Low aqueous solubility | Salt formation, use of co-solvents, formulation with lipid-based systems, disruption of molecular planarity. mdpi.comacs.org | |

| Pharmacokinetic | Poor oral bioavailability | Development of parenteral formulations, use of permeation enhancers, prodrug strategies. mdpi.comnih.gov |

| Rapid clearance and short half-life | PEGylation, conjugation to larger proteins like albumin. conceptlifesciences.commdpi.com | |

| Safety & Efficacy | Off-target toxicity | Rational design to improve target specificity, development of targeted delivery systems (e.g., prodrugs). researchgate.netaacrjournals.org |

| Immunogenicity | Sequence optimization to remove immunogenic epitopes, PEGylation to shield from the immune system. conceptlifesciences.comnews-medical.net | |

| Logistical | Complex and costly synthesis | Optimization of synthetic routes (e.g., solid-phase vs. liquid-phase synthesis), development of enzymatic synthesis methods. conceptlifesciences.com |

Future Research Directions and Unaddressed Questions for L Proline 4 Methoxy β Naphthylamide Hydrochloride

Exploration of Novel Therapeutic Applications Beyond Oncology

The enzymes that cleave L-Proline 4-methoxy-β-naphthylamide hydrochloride are implicated in a wide array of physiological and pathological processes, suggesting that this substrate could be instrumental in research far beyond cancer.

Neurological Disorders: Proline-specific enzymes, such as dipeptidyl peptidase-4 (DPP4), prolyl oligopeptidase (POP), and aminopeptidase (B13392206) P, play significant roles in the brain. amegroups.orgresearchgate.net They are involved in the metabolism of neuropeptides and hormones that influence memory and learning. researchgate.netfrontiersin.org For instance, POP is considered a therapeutic target for Alzheimer's and Parkinson's diseases due to its role in degrading neuropeptides. researchgate.net Research indicates that dipeptidyl peptidase 9 (DPP9), another enzyme in this family, is highly expressed in hippocampal neurons and plays a role in long-term potentiation and memory. biorxiv.org Given that L-Proline 4-methoxy-β-naphthylamide hydrochloride is a building block for drugs targeting neurological disorders, future research could leverage it to screen for and characterize inhibitors of these enzymes, potentially leading to new treatments for neurodegenerative and neuropsychiatric conditions. chemimpex.com

Inflammation and Autoimmunity: The insulin-regulated aminopeptidase (IRAP) is involved in preparing peptides for cross-presentation in the immune system, making its inhibitors potential tools for managing autoimmunity. frontiersin.org Similarly, DPP4 is involved in T-cell activation. asm.org Aminopeptidases are also linked to various cellular processes, and their inhibitors are being explored for immunological disorders. nih.gov Future studies could use L-Proline 4-methoxy-β-naphthylamide hydrochloride to investigate the role of these peptidases in inflammatory conditions and to identify new modulators of the immune response.

Infectious Diseases: Several pathogens utilize proline-specific peptidases for their survival and virulence. For example, Porphyromonas gingivalis, a bacterium associated with periodontal disease, produces a prolyl tripeptidyl aminopeptidase that utilizes this substrate. asm.org The aminopeptidase P (PepP) from Pseudomonas aeruginosa has been identified as a virulence-associated factor, making it a potential drug target. frontiersin.org Therefore, this substrate can be used in high-throughput screening assays to discover inhibitors that could act as novel anti-infective agents.

Cardiovascular and Metabolic Diseases: DPP4 inhibitors are already used in the treatment of type 2 diabetes. nih.gov Bacterial DPP4 from periodontopathic bacteria has been shown to degrade incretins and modulate blood glucose levels in vivo, suggesting a link between oral health and metabolic regulation. asm.org IRAP inhibitors are also being explored for their potential to protect against stroke and thrombosis. frontiersin.org L-Proline 4-methoxy-β-naphthylamide hydrochloride can serve as a research tool to study these enzymes in the context of cardiovascular and metabolic health, aiding in the development of more specific and effective therapies.

Strategies for Enhancing Selectivity and Reducing Off-Target Effects in Research

A significant challenge in using substrates like L-Proline 4-methoxy-β-naphthylamide hydrochloride is that they can be cleaved by multiple, structurally related enzymes. amegroups.org For example, both Fibroblast Activation Protein (FAP) and DPP4 are serine proteases that can cleave proline-containing substrates. amegroups.orgbiorxiv.org This lack of specificity can complicate the interpretation of research results.

Future strategies to enhance selectivity could include:

Structural Modification: Altering the peptide sequence of the substrate can dramatically improve selectivity. nih.gov Research has shown that modifying the amino acids in the P-sites (positions N-terminal to the cleavage site) can increase catalytic efficiency and selectivity for a target protease over its homologs. nih.gov For example, incorporating non-canonical amino acids or creating macrocyclic peptide substrates can enhance rigidity, leading to higher selectivity and proteolytic stability. biorxiv.org

Development of Substrate Libraries: Creating combinatorial libraries of fluorogenic substrates with variations at different positions allows for the rapid profiling of a protease's specific preferences. pnas.org This approach can identify highly selective substrates for a target enzyme, which can then be used for more precise research or as a starting point for inhibitor design. pnas.org

Influence of the Fluorophore: The conjugated fluorophore itself can affect the substrate's hydrolysis rate and specificity. thermofisher.com Future research could explore a wider range of fluorophores to attach to the L-proline moiety, potentially identifying combinations that are preferentially cleaved by specific peptidases. Using fluorophores with enhanced quantum yields can also allow for more sensitive detection at lower substrate concentrations, reducing the potential for off-target effects. pnas.org

Integration with Emerging Technologies in Drug Discovery and Development

L-Proline 4-methoxy-β-naphthylamide hydrochloride and its derivatives are well-suited for integration into modern drug discovery platforms.

High-Throughput Screening (HTS): As a fluorogenic substrate, it is ideal for HTS campaigns to identify new enzyme inhibitors. nih.gov The release of the fluorescent 4-methoxy-β-naphthylamine allows for continuous, real-time monitoring of enzymatic activity in a microplate format, enabling the rapid screening of large compound libraries. nih.gov

Phage Display: Recent advances have demonstrated the use of phage display to identify highly selective macrocyclic peptide substrates for proteases. biorxiv.org This technology could be adapted to generate novel substrates based on the L-proline scaffold, leading to probes with superior selectivity for specific dipeptidyl peptidases or other proline-specific enzymes. biorxiv.org

Computational Modeling: In silico methods, such as homology modeling, can predict the structure of enzyme active sites. amegroups.org This information can be used to computationally design modifications to the L-Proline 4-methoxy-β-naphthylamide structure to enhance its binding and selectivity for a specific target enzyme, guiding synthetic efforts and reducing trial-and-error in the lab.

Addressing Research Gaps in Long-term Efficacy and Safety Profiles

While L-Proline 4-methoxy-β-naphthylamide hydrochloride is a research tool and not a therapeutic agent itself, the enzymes it helps to study are targets for long-term therapies. scbt.com Significant research gaps exist in understanding the consequences of chronic modulation of these enzymes.

Long-Term Effects of Enzyme Inhibition: Many proline-specific peptidases are multifunctional, participating in numerous biological pathways. amegroups.orgfrontiersin.orgasm.org For example, DPP4 is not only a peptidase but is also involved in cell adhesion and T-cell activation. asm.org A crucial unanswered question is the long-term consequence of inhibiting such enzymes. While beneficial for one condition (e.g., diabetes), chronic inhibition could lead to unforeseen effects on the immune system or other physiological processes. Research utilizing substrates like L-Proline 4-methoxy-β-naphthylamide hydrochloride can help delineate the various functions of these enzymes in different tissues and cell types.

Understanding Pathophysiological Roles: The precise role of many proline-specific enzymes in various diseases remains to be fully clarified. researchgate.net For instance, prolidase activity is altered in conditions with high collagen turnover, but the exact mechanisms are not fully understood. nih.gov Future research should focus on using specific substrates and inhibitors in relevant disease models (both in vitro and in vivo) to dissect the complex roles these enzymes play in pathology. This will be critical for validating them as safe and effective long-term therapeutic targets.

Compensatory Mechanisms: The body's response to the long-term inhibition of a specific peptidase is a major research gap. The enzymatic network is complex, and other peptidases may compensate for the loss of one, potentially leading to a decrease in therapeutic efficacy over time or to new side effects. Long-term studies in animal models, using specific probes and activity assays based on substrates like L-Proline 4-methoxy-β-naphthylamide hydrochloride, are needed to investigate these potential compensatory changes in proteolytic activity.

Q & A

Q. How can researchers preemptively address potential biases in this compound pharmacokinetic studies?

- Methodological Answer :

- Blinding : Assign sample labels randomly and ensure analysts are blinded to treatment groups .

- Power Analysis : Calculate sample sizes a priori (e.g., G*Power) to avoid underpowered conclusions .

- Open Science : Share raw chromatograms, spectra, and protocols on platforms like Protocols.io .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.